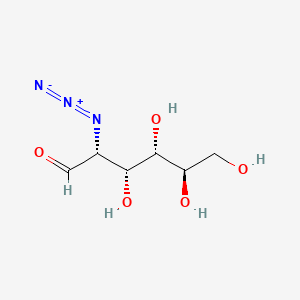
4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the CAS Number: 157142-50-2 . The molecular weight of this compound is 179 . The IUPAC name for this compound is 4-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride is represented by the linear formula C5H4Cl2N2O . The InChI code for this compound is 1S/C5H4Cl2N2O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride are not available, pyrazoles in general can undergo a variety of reactions. For instance, pyrazoles can be formed through a [3+2] cycloaddition of dialkyl azodicarboxylates with substituted propargylamines .Applications De Recherche Scientifique
Synthesis of heterocyclic analogues: Researchers have synthesized 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones, utilizing compounds similar to 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride in their process. These compounds were created by reacting 2-pyrazolin-5-ones with chloro-phenyl-pyrazole-carbonyl chloride derivatives, followed by cyclization and conversion processes (Datterl, Tröstner, Kucharski, & Holzer, 2010).
Development of novel pyrazole acyl thiourea derivatives: Researchers have synthesized pyrazole acyl thiourea derivatives starting with monomethylhydrazine and ethyl acetoacetate. The process involved generating key intermediates similar to 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride, followed by reactions with various compounds. Some of these derivatives demonstrated good antifungal activities in preliminary tests (Wu, Shi, Chen, He, Jin, & Hu, 2012).
Preparation of carboxylic acid heterocyclic-2-ylamide: A study demonstrated the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with substituted benzothiazol-2-ylamine and thiadiazol-2-ylamine, yielding carboxylic acid-substituted benzothiazol-2-ylamide and thiadiazol-2-ylamide in good yields (Liming, Xueshu, Zhiyuan, Xiao-peng, & Zhaojie, 2003).
Synthesis of ethyl 3-(4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamido)-2-cyano-3-(4-fluorophenyl)acrylate: This compound was prepared by reacting ethyl 3-amino-2-cyano-3-(4-fluorophenyl)acrylate and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. The molecular conformation of the compound was analyzed, revealing important structural details (Zhang, Zhang, & Liu, 2007).
Flexible synthesis of pyrazoles with functionalized substituents: A method was developed for the synthesis of pyrazoles with various functionalized side chains. The process involved coupling protected alkynols with acid chlorides to form alkynyl ketones, which were then reacted to form the pyrazole nucleus. These compounds were useful as ligands in further chemical applications (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).
Safety and Hazards
Mécanisme D'action
Mode of Action
Pyrazole derivatives are known to interact with various biological targets through different mechanisms, such as inhibiting enzymes or modulating receptor activity .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .
Result of Action
The molecular and cellular effects of 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and activity. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Propriétés
IUPAC Name |
4-chloro-2-methylpyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUBRBFBPOSJDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663117 |
Source


|
| Record name | 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157142-50-2 |
Source


|
| Record name | 4-Chloro-1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)



![(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid 2-Propen-1-yl Ester](/img/structure/B583154.png)
![(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid](/img/structure/B583155.png)
![(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B583156.png)




![Ethanone, 1-[6-[(1S)-1-hydroxyethyl]-2-pyridinyl]- (9CI)](/img/no-structure.png)

